Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate
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Overview
Description
Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate is a chemical compound with the molecular formula C14H18N2O4. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a quinazoline core with two ester groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of diethyl malonate with an appropriate amine, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate
- Diethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Diethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylate
Uniqueness
Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
diethyl 5,6,7,8-tetrahydroquinazoline-2,4-dicarboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-3-19-13(17)11-9-7-5-6-8-10(9)15-12(16-11)14(18)20-4-2/h3-8H2,1-2H3 |
InChI Key |
PBFVYSYHLIFFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1CCCC2)C(=O)OCC |
Origin of Product |
United States |
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